

Crystal Structure of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

Cat. No.: B189934

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Disclaimer: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available, experimentally determined crystal structure for **3-Chloro-4-fluorocinnamic acid**.

This guide has been prepared for researchers, scientists, and drug development professionals to provide a detailed framework for the analysis of cinnamic acid derivatives. In the absence of specific data for **3-Chloro-4-fluorocinnamic acid**, this document utilizes the crystallographic data of the closely related compound, trans-4-chlorocinnamic acid, as a structural analogue. This substitution allows for a detailed illustration of the data presentation, experimental protocols, and visualizations required for a thorough crystallographic analysis.

Introduction to the Crystallography of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds with significant interest in materials science and pharmaceutical development due to their diverse biological activities and potential for crystal engineering. The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for predicting and controlling their physicochemical properties, including solubility, stability, and bioavailability.

This technical guide provides a comprehensive overview of the crystal structure of trans-4-chlorocinnamic acid, serving as a model for the anticipated structural characteristics of **3-Chloro-4-fluorocinnamic acid**.

Crystallographic Data of trans-4-chlorocinnamic acid

The following tables summarize the key crystallographic data for trans-4-chlorocinnamic acid. This data provides a quantitative description of the unit cell, molecular geometry, and hydrogen bonding parameters.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₉ H ₇ ClO ₂
Formula Weight	182.60
Temperature	295(2) K
Wavelength	1.54178 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	15.630(3) Å
b	3.840(1) Å
c	13.780(3) Å
α	90°
β	100.50(2)°
γ	90°
Volume	813.0(3) Å ³
Z	4
Density (calculated)	1.494 Mg/m ³

Table 2: Selected Bond Lengths

Bond	Length (Å)
Cl(1)-C(4)	1.742(2)
O(1)-C(9)	1.312(3)
O(2)-C(9)	1.222(3)
C(7)-C(8)	1.334(3)
C(8)-C(9)	1.478(3)
C(1)-C(7)	1.469(3)

Table 3: Selected Bond Angles

Atoms	Angle (°)
O(2)-C(9)-O(1)	122.3(2)
O(2)-C(9)-C(8)	123.0(2)
O(1)-C(9)-C(8)	114.7(2)
C(7)-C(8)-C(9)	121.5(2)
C(2)-C(1)-C(7)	121.7(2)
C(6)-C(1)-C(7)	119.8(2)

Table 4: Hydrogen Bond Geometry

D-H…A	d(D-H) (Å)	d(H…A) (Å)	d(D…A) (Å)	<(DHA) (°)
O(1)-H(1)…O(2)	0.82	1.82	2.636(3)	178.2

Note: The data presented above is based on the crystallographic study of trans-4-chlorocinnamic acid and is intended to serve as a representative example.

Experimental Protocols

The determination of the crystal structure of cinnamic acid derivatives typically involves the following key experimental procedures.

Synthesis and Crystallization

- **Synthesis:** trans-4-chlorocinnamic acid can be synthesized via the Perkin reaction, involving the condensation of 4-chlorobenzaldehyde with acetic anhydride in the presence of a weak base.
- **Crystallization:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for crystallization include ethanol, ethyl acetate, or a mixture of ethanol and water.

X-ray Data Collection

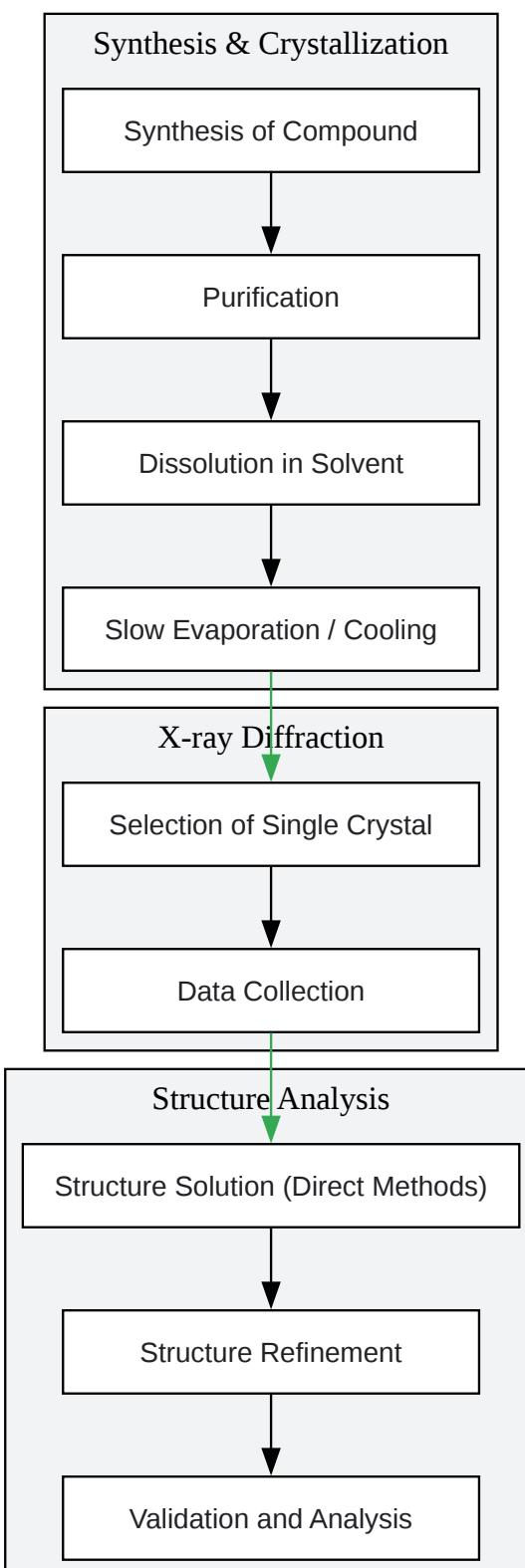
A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed at a controlled temperature, often at room temperature (295 K) or low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation, typically Cu K α ($\lambda = 1.54178 \text{ \AA}$) or Mo K α ($\lambda = 0.71073 \text{ \AA}$), is used. The diffraction data are collected as a series of frames at different crystal orientations.

Structure Solution and Refinement

The collected diffraction intensities are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the logical relationship of the key steps.



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.



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Caption: Logical steps from compound synthesis to structural analysis.

Conclusion

While the specific crystal structure of **3-Chloro-4-fluorocinnamic acid** remains to be experimentally determined and reported, the analysis of its close analogue, trans-4-chlorocinnamic acid, provides a valuable framework for understanding the structural properties of this class of compounds. The presented data and protocols offer a comprehensive guide for researchers undertaking the crystallographic investigation of novel cinnamic acid derivatives. The determination of the crystal structure of **3-Chloro-4-fluorocinnamic acid** would be a valuable addition to the field, allowing for a deeper understanding of the effects of combined chloro and fluoro substitution on crystal packing and intermolecular interactions.

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